molecular formula C11H12N2O B13353526 Rel-3-(((1R,2R)-2-hydroxycyclobutyl)amino)benzonitrile

Rel-3-(((1R,2R)-2-hydroxycyclobutyl)amino)benzonitrile

Cat. No.: B13353526
M. Wt: 188.23 g/mol
InChI Key: DBVDCMYKWHIEFU-GHMZBOCLSA-N
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Description

Rel-3-(((1R,2R)-2-hydroxycyclobutyl)amino)benzonitrile is a chemical compound with a unique structure that includes a cyclobutyl ring and a benzonitrile group

Preparation Methods

The synthesis of Rel-3-(((1R,2R)-2-hydroxycyclobutyl)amino)benzonitrile typically involves several steps. One common method starts with the preparation of the cyclobutyl ring, followed by the introduction of the hydroxy group. The benzonitrile group is then attached through a series of reactions that may include nucleophilic substitution and amination. Industrial production methods often optimize these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Rel-3-(((1R,2R)-2-hydroxycyclobutyl)amino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .

Scientific Research Applications

Rel-3-(((1R,2R)-2-hydroxycyclobutyl)amino)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-3-(((1R,2R)-2-hydroxycyclobutyl)amino)benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the benzonitrile group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Rel-3-(((1R,2R)-2-hydroxycyclobutyl)amino)benzonitrile can be compared with similar compounds such as:

    Rel-3-(((1R,2R)-2-amino)cyclobutyl)benzonitrile: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    Rel-3-(((1R,2R)-2-hydroxycyclopentyl)amino)benzonitrile:

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-[[(1R,2R)-2-hydroxycyclobutyl]amino]benzonitrile

InChI

InChI=1S/C11H12N2O/c12-7-8-2-1-3-9(6-8)13-10-4-5-11(10)14/h1-3,6,10-11,13-14H,4-5H2/t10-,11-/m1/s1

InChI Key

DBVDCMYKWHIEFU-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1NC2=CC=CC(=C2)C#N)O

Canonical SMILES

C1CC(C1NC2=CC=CC(=C2)C#N)O

Origin of Product

United States

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